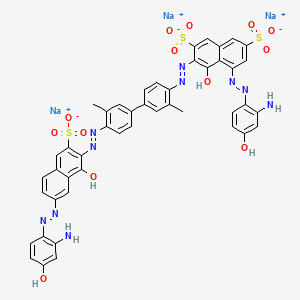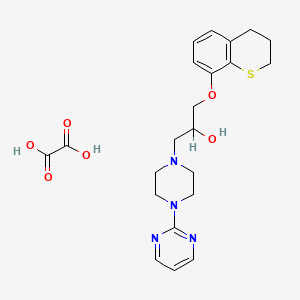
8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is a complex organic compound that features a thiochroman core linked to a pyrimidinylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate typically involves multiple steps:
Formation of the Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic aldehyde under acidic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Introduction of the Pyrimidinylpiperazine Moiety: This step involves the nucleophilic substitution reaction between the hydroxypropyl-thiochroman intermediate and pyrimidinylpiperazine.
Formation of the Oxalate Salt: The final compound is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiochroman core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinylpiperazine moiety, potentially reducing the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thiochroman derivatives.
科学研究应用
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Research: The compound can be used in studies investigating receptor-ligand interactions, given its complex structure.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes. The pyrimidinylpiperazine moiety suggests potential activity at adrenergic or serotonergic receptors, which could modulate various physiological pathways.
相似化合物的比较
Similar Compounds
1-(2-Pyrimidyl)piperazine: Known for its activity as an antagonist of the α2-adrenergic receptor.
Imatinib: A well-known therapeutic agent for leukemia, which also features a piperazine moiety.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Uniqueness
8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is unique due to its combination of a thiochroman core with a pyrimidinylpiperazine moiety, which may confer distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
153804-30-9 |
|---|---|
分子式 |
C22H28N4O6S |
分子量 |
476.5 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C20H26N4O2S.C2H2O4/c25-17(15-26-18-6-1-4-16-5-2-13-27-19(16)18)14-23-9-11-24(12-10-23)20-21-7-3-8-22-20;3-1(4)2(5)6/h1,3-4,6-8,17,25H,2,5,9-15H2;(H,3,4)(H,5,6) |
InChI 键 |
AWZXYEAVQABNSP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=CC=C2)OCC(CN3CCN(CC3)C4=NC=CC=N4)O)SC1.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


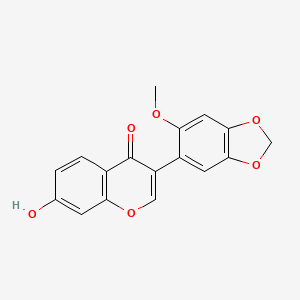
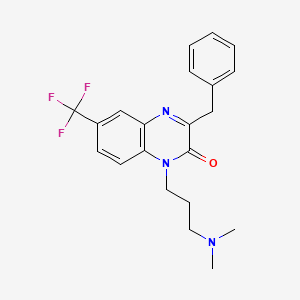
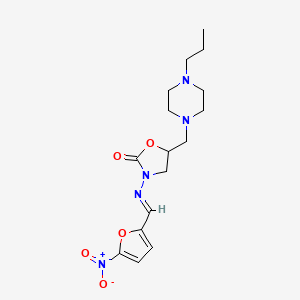
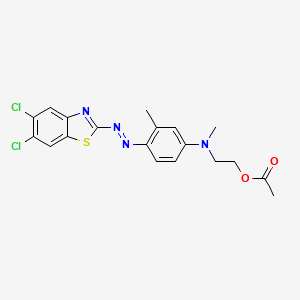
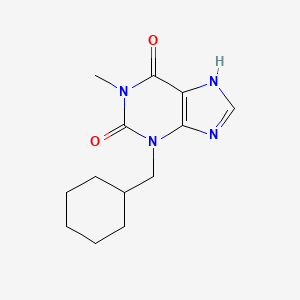
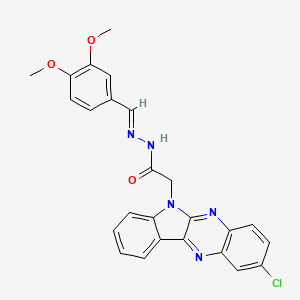
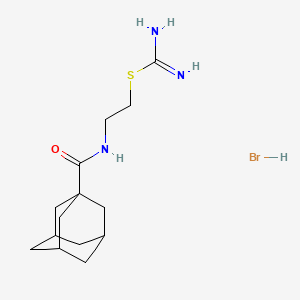
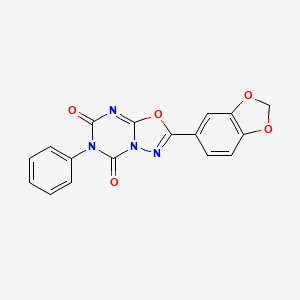
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)
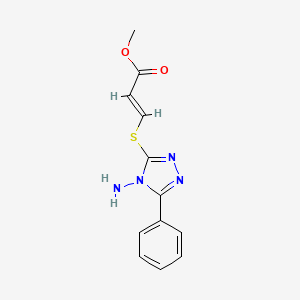
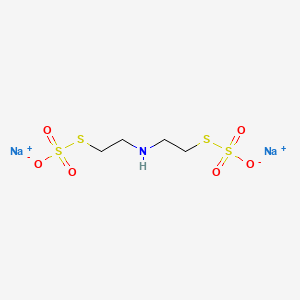
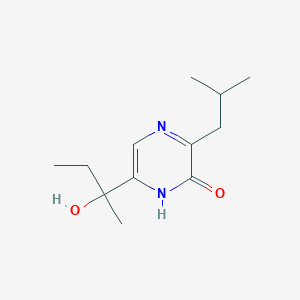
![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
